molecular formula C10H20N2S4 B565017 Disulfiram-d20 CAS No. 1216403-88-1

Disulfiram-d20

Cat. No. B565017
M. Wt: 316.646
InChI Key: AUZONCFQVSMFAP-DEHFLJNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfiram-d20 is an organosulfur compound with a variety of applications in the field of scientific research. It is a derivative of disulfiram, an inhibitor of aldehyde dehydrogenase, and is used as a tool for studying the role of aldehyde dehydrogenase in physiological and biochemical processes.

Scientific Research Applications

Cancer Therapy

  • Anti-Cancer Potential : Disulfiram has been identified as a potent anti-cancer agent. It induces a pro-oxidative environment in cancer cells, causing apoptosis, especially when combined with copper or zinc ions. This combination enhances its anti-cancer efficacy, making it a potential candidate for cancer therapy (Brüning & Kast, 2014).
  • Drug Delivery and Stability : Nanotechnology-based interventions have been explored to improve the stability and pharmacokinetic profile of Disulfiram. This approach could enhance its therapeutic potential for cancer treatment (Farooq et al., 2019).

Molecular Interactions and Mechanisms

  • DNA Interactions : Disulfiram shows an intercalative mode of interaction with DNA, indicating its potential role in affecting DNA structure and function. This interaction could be relevant in the context of its anti-cancer properties (Subastri et al., 2016).
  • Inhibition of Topoisomerases : Disulfiram has been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication and cell division, suggesting another mechanism through which it may exert anti-cancer effects (Yakisich et al., 2001).

Additional Insights

  • Role in Hematological Malignancies : Disulfiram exhibits promising effects against various hematological malignancies, showing selective toxicity towards cancer cells while sparing normal cells (Conticello et al., 2012).

properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZONCFQVSMFAP-DEHFLJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675873
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfiram-d20

CAS RN

1216403-88-1
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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